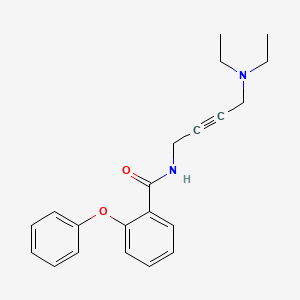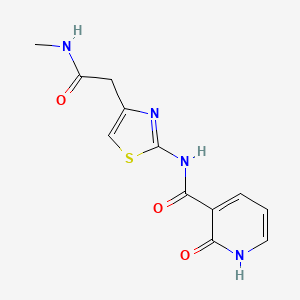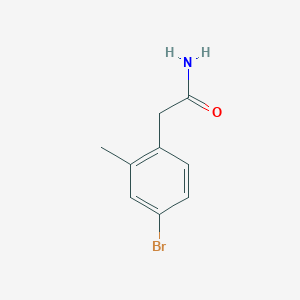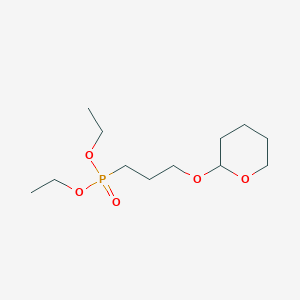![molecular formula C14H14ClN3O3S B2786833 N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide CAS No. 321430-88-0](/img/structure/B2786833.png)
N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide” is a chemical compound with the CAS Number: 321430-74-4 . It has a molecular weight of 339.8 . The compound is solid in physical form . It is also known by registry numbers ZINC000001397395 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClN3O3S/c15-11-6-8-12 (9-7-11)21-10-14 (16)17-18-22 (19,20)13-4-2-1-3-5-13/h1-10,17-18H,16H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide” is a solid compound . It has a molecular weight of 339.8 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
NCEBS is used in a variety of scientific research applications, including enzyme kinetics, protein-ligand binding studies, and drug screening. It is also used in the study of enzyme inhibition, as it is a substrate for various enzymes and proteins. In addition, NCEBS has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid.
Wirkmechanismus
NCEBS acts as an inhibitor of DHFR by binding to the enzyme and preventing the conversion of dihydrofolate to tetrahydrofolate. This prevents the cell from producing folic acid, which is necessary for the synthesis of nucleotides. In addition, NCEBS has been shown to inhibit the activity of other enzymes, such as 5-aminolevulinic acid synthase and dihydropteroate synthase.
Biochemical and Physiological Effects
NCEBS has been shown to inhibit the activity of several enzymes involved in the metabolism of folic acid, which is necessary for the synthesis of nucleotides. As a result, NCEBS has been shown to have an inhibitory effect on the growth of certain bacteria and fungi. In addition, NCEBS has been shown to have an anti-inflammatory effect, as it has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
NCEBS is a convenient and cost-effective substrate for various enzymes and proteins, making it a useful tool in laboratory experiments. In addition, it is relatively stable and easy to store, making it a reliable source of substrate for long-term experiments. However, NCEBS is insoluble in water, making it difficult to use in aqueous solutions. In addition, it is not as widely used as other substrates, such as NAD+ and ATP, and may not be available in some laboratories.
Zukünftige Richtungen
There are a number of potential future directions for research on NCEBS. One potential application is in the development of new therapeutic agents targeting DHFR. NCEBS could also be used to study the effects of different environmental conditions on the activity of enzymes and proteins. In addition, NCEBS could be used to study the effects of mutations on enzyme activity, as well as to develop new methods for drug screening. Finally, NCEBS could be used to study the effects of different inhibitors on enzyme activity, as well as to develop new methods for enzyme inhibition.
Synthesemethoden
NCEBS can be synthesized from the reaction of benzenesulfonohydrazide with 3-chlorophenoxyethanamine in aqueous solution. The reaction is catalyzed by sodium hydroxide, and the resulting product is purified by recrystallization from a mixture of ethyl acetate and water. The yield of the reaction is typically around 70%.
Safety and Hazards
Eigenschaften
IUPAC Name |
N'-(benzenesulfonamido)-2-(3-chlorophenoxy)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-5-4-6-12(9-11)21-10-14(16)17-18-22(19,20)13-7-2-1-3-8-13/h1-9,18H,10H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKATGXMPRCRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(COC2=CC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C(/COC2=CC(=CC=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2786755.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2786758.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2786759.png)

![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786763.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2786767.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2786772.png)
